ASIC3 Inhibitory Potency: 2-Methylbenzothiophene Methyl Amine versus Lead Amidine 3 (Off-Target Selectivity Context)
In the benzothiophene methyl amine series evaluated for ASIC3 channel blockade, the 2-methyl-substituted thiophene core (represented by amine 7d, a close structural analog of the title compound differing only in the right-hand aryl-alkynyl appendage) achieved an ASIC3 IC₅₀ of 0.22 µM, representing a >12-fold potency improvement over the initial lead amine 7a (ASIC3 IC₅₀ = 2.8 µM) [1]. Critically, amine 7d retained this potency while eliminating the amidine functional group present in comparator compound 3 (a promiscuous lead with IC₅₀ <10 µM against 39 off-targets including muscarinic, adrenergic, dopaminergic, and serotonergic receptors) [1]. This non-amidine chemotype, of which the title compound is a core building block, thus offers a quantifiably reduced polypharmacology profile relative to amidine-containing ASIC3 ligands [1].
| Evidence Dimension | ASIC3 channel inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.22 µM (amine 7d; 2-methylbenzothiophene methyl amine scaffold representative; target compound is the core synthetic precursor to this chemotype) [1] |
| Comparator Or Baseline | 2.8 µM (amine 7a, initial non-naphthyl lead); >50 µM (amine 7c, alternative substitution); amidine 3 (IC₅₀ <1 µM but >39 off-target hits <10 µM) [1] |
| Quantified Difference | ~12.7-fold improvement over amine 7a; >227-fold over inactive analogs; polypharmacology reduction from 39+ off-targets (amidine 3) to a non-amidine scaffold [1] |
| Conditions | Manual patch-clamp electrophysiology, hASIC3 expressed in HEK293 cells, acid-evoked current inhibition assay [1] |
Why This Matters
The title compound serves as the critical 2-methylbenzothiophene methyl amine building block for synthesizing potent, non-amidine ASIC3 inhibitors with measurably reduced polypharmacology—a key differentiator when selecting a scaffold for CNS pain target programs where amidine-based leads are disqualified by off-target liability.
- [1] Kuduk, S. D.; Chang, R. K.; Di Marco, C. N.; DiPardo, R. M.; Cook, S. P.; Cato, M. J.; Jovanovska, A.; Urban, M. O.; Leitl, M.; Spencer, R. H.; Kane, S. A.; Hartman, G. D.; Bilodeau, M. T. Identification of non-amidine inhibitors of acid-sensing ion channel-3 (ASIC3). Bioorg. Med. Chem. Lett. 2011, 21, 4255–4258. View Source
